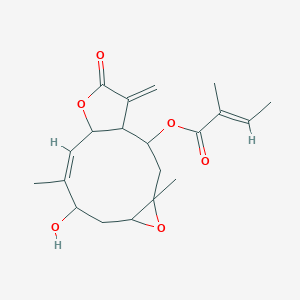![molecular formula C13H14N2O4S B227935 4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227935.png)
4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid, also known as DTBG, is a small molecule inhibitor that has been widely used in scientific research. It has shown potential in inhibiting the activity of a variety of enzymes, including glycosidases, proteases, and kinases.
作用机制
4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid inhibits enzyme activity by binding to the active site of the enzyme, preventing substrate binding and catalysis. It has been shown to be a competitive inhibitor for many enzymes, meaning that it competes with the substrate for binding to the active site. 4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid has also been shown to be a reversible inhibitor, meaning that its inhibition can be overcome by increasing the substrate concentration.
Biochemical and Physiological Effects:
4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of glycosidases, which are enzymes involved in the breakdown of complex carbohydrates. This inhibition can lead to the accumulation of complex carbohydrates in the cell, which can have downstream effects on cellular signaling and metabolism. 4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid has also been shown to inhibit the activity of proteases, which are enzymes involved in the breakdown of proteins. This inhibition can lead to the accumulation of misfolded proteins in the cell, which can contribute to the development of neurodegenerative disorders. 4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid has also been shown to inhibit the activity of kinases, which are enzymes involved in cellular signaling pathways. This inhibition can lead to changes in cellular signaling and gene expression.
实验室实验的优点和局限性
4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid has several advantages for lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and purify. It has also been shown to be a versatile inhibitor for a wide range of enzymes, making it a useful tool for studying enzyme function and inhibition. However, there are also limitations to using 4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid in lab experiments. Its inhibition is reversible, meaning that its effects may be transient and difficult to study over long periods of time. Additionally, 4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid has been shown to have off-target effects on some enzymes, which can complicate data interpretation.
未来方向
There are several future directions for the use of 4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid in scientific research. One potential direction is the development of more potent and selective inhibitors based on the structure of 4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid. This could lead to the development of more effective therapies for diseases such as cancer and neurodegenerative disorders. Another potential direction is the use of 4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid in combination with other inhibitors or therapies to enhance their effects. Finally, the use of 4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid in animal models of disease could provide valuable insights into the role of specific enzymes in disease states.
合成方法
4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid can be synthesized using a multi-step process involving the reaction of 4-nitrobenzoic acid with thiourea followed by reduction and acylation. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学研究应用
4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid has been extensively used in scientific research as a tool to study the function and inhibition of various enzymes. It has been shown to inhibit the activity of glycosidases, proteases, and kinases, making it a versatile inhibitor for a wide range of enzymes. 4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid has also been used to study the role of specific enzymes in disease states, such as cancer and neurodegenerative disorders.
属性
产品名称 |
4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid |
|---|---|
分子式 |
C13H14N2O4S |
分子量 |
294.33 g/mol |
IUPAC 名称 |
4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid |
InChI |
InChI=1S/C13H14N2O4S/c1-2-7-15-11(16)10(20-13(15)19)14-9-5-3-8(4-6-9)12(17)18/h3-6,10,14H,2,7H2,1H3,(H,17,18) |
InChI 键 |
NAMFKQQRNNDYLX-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C(SC1=O)NC2=CC=C(C=C2)C(=O)O |
规范 SMILES |
CCCN1C(=O)C(SC1=O)NC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B227856.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)
![4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227862.png)

![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol](/img/structure/B227879.png)
![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol](/img/structure/B227885.png)
![5-(8-methoxy-1-naphthyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227887.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B227888.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenoxy]acetic acid](/img/structure/B227889.png)
![8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227890.png)
![5-(3-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227892.png)
![3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester](/img/structure/B227896.png)
![2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate](/img/structure/B227897.png)
